molecular formula C7H8BrNO B8535555 2-(1-Bromocyclopropyl)-5-methyloxazole

2-(1-Bromocyclopropyl)-5-methyloxazole

Cat. No.: B8535555
M. Wt: 202.05 g/mol
InChI Key: TYFHGVIWDAQCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromocyclopropyl)-5-methyloxazole is a heterocyclic compound featuring a 5-membered oxazole ring substituted with a methyl group at position 5 and a 1-bromocyclopropyl moiety at position 2 (Figure 1). Its synthesis involves multistep reactions, including bromination and oxidation, as part of dendroamide A analog development. Key steps include:

  • Bromination: N-Bromosuccinimide (NBS) in chloroform introduces bromine to the cyclopropane unit .
  • Oxazole Formation: Cs₂CO₃-mediated oxidation of ∆Abu (2-amino-2-butenoic acid) residues generates the oxazole core .
  • Coupling Reactions: BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates peptide bond formation in dendroamide synthesis .

The compound’s instability under standard conditions necessitates immediate use post-synthesis, limiting its purification and storage .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(1-bromocyclopropyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C7H8BrNO/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3H2,1H3

InChI Key

TYFHGVIWDAQCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2(CC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Heterocycle Core :

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur in thiazole analogs alters electronic properties, enhancing compatibility with PyBrop® (a phosphorus-based condensing agent). This yields higher efficiency (82% over two steps) compared to oxazole derivatives .
  • Bromocyclopropyl Substitution : The bulky, electron-withdrawing bromocyclopropyl group in the target compound introduces steric hindrance and electronic destabilization, reducing stability .

Synthetic Efficiency :

  • PyBrop® outperforms BOP in coupling thiazole units, suggesting heterocycle-specific reagent optimization is critical .
  • Bromination with NBS is effective but may compromise stability in oxazole systems .

Stability :

  • The bromocyclopropyl derivative’s instability contrasts with the isolable thiazole dimer and moderately stable 5-methyloxazole, highlighting substituent-driven degradation risks .

Reactivity and Functionalization

  • Oxazole vs. Thiazole Reactivity : Thiazoles’ sulfur atom enhances nucleophilic aromatic substitution, enabling efficient dimerization. Oxazoles, with weaker electronegativity, require tailored reagents like BOP for coupling .
  • Bromine Effects : Bromine in the cyclopropane unit increases electrophilicity but also susceptibility to nucleophilic attack or thermal decomposition, complicating downstream applications .

Research Implications

  • Synthetic Design : Reagent selection (e.g., PyBrop® for thiazoles, BOP for oxazoles) must align with heterocycle electronic profiles to optimize yields .
  • Stability Challenges : Bromocyclopropyl-substituted oxazoles require in-situ generation or stabilization strategies for practical use .

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